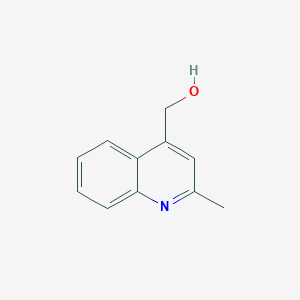

(2-Methylquinolin-4-yl)methanol

Beschreibung

The Quinoline (B57606) Moiety as a Privileged Scaffold in Drug Discovery

In medicinal chemistry, the concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a fertile ground for the development of new therapeutic agents. The quinoline ring is a prime example of such a scaffold. tandfonline.comnih.gov Its structural versatility and the ability to fine-tune its properties through chemical modification have led to its incorporation into a vast number of biologically active compounds. nih.gov

The effectiveness and "druggability" of quinoline-based compounds firmly support its status as a privileged structure. tandfonline.com This is evidenced by its presence in drugs targeting a wide spectrum of diseases. rsc.org For instance, quinoline derivatives form the basis of well-known antimalarial drugs like quinine (B1679958) and chloroquine (B1663885), antibacterial agents such as ciprofloxacin, and anticancer therapies including camptothecin. rsc.orgnih.govmdpi.com The synthetic accessibility of the quinoline moiety allows researchers to generate large libraries of structurally diverse derivatives, accelerating the discovery of new drug candidates with improved efficacy and target selectivity. nih.govnih.govrsc.org This has solidified the strong position of quinoline-based compounds in modern medicinal chemistry. tandfonline.comnih.gov

The Broader Context of (2-Methylquinolin-4-yl)methanol within Functionalized Quinoline Derivatives

The broad therapeutic potential of quinoline is realized through the strategic addition of various functional groups to the core ring system. frontiersin.orgnih.gov This functionalization can dramatically alter the molecule's pharmacological profile, leading to enhanced activity or novel therapeutic applications. rsc.org this compound is a specific example of a functionalized quinoline derivative, featuring a methyl group (-CH₃) at the C-2 position and a hydroxymethyl group (-CH₂OH) at the C-4 position.

This particular substitution pattern makes this compound a valuable building block in organic synthesis. The hydroxyl group provides a reactive site for further chemical modifications, such as esterification or etherification, while the methyl group can influence the molecule's steric and electronic properties. The synthesis of such functionalized quinolines can be achieved through various methods, including classical approaches like the Doebner reaction or modern, more efficient techniques such as metal-catalyzed reactions and microwave-assisted synthesis. nih.govsci-hub.sersc.org These methods provide access to a wide range of quinoline derivatives, including those based on the this compound scaffold, for further investigation.

Research Trajectories and Academic Relevance of this compound Derivatives

The academic and research relevance of this compound lies primarily in its use as a precursor for the synthesis of more complex molecules with potential therapeutic value. biosynce.com Research has demonstrated that derivatives of the quinoline scaffold exhibit a remarkable array of biological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and antitubercular properties. rsc.org

Derivatives of this compound are actively being investigated in several key therapeutic areas:

Anticancer Research: The quinoline scaffold is a key component in many anticancer agents. tandfonline.comresearchgate.net Research into derivatives of 2,4-disubstituted quinolines and quinazolines (a related heterocyclic system) has shown potential for down-regulating key proteins involved in cancer cell proliferation. nih.gov

Antimalarial Drug Development: Resistance to existing antimalarial drugs like chloroquine necessitates the discovery of new therapeutic agents. nih.govmdpi.com Quinoline derivatives remain a major focus in this area, with studies exploring new compounds that are effective against resistant strains of Plasmodium falciparum. nih.govnih.gov

Antitubercular and Antimicrobial Agents: Novel quinoline derivatives are being developed to combat various pathogens. For example, 1-hydroxy-2-methylquinolin-4(1H)-one derivatives have been identified as inhibitors of cytochrome bd oxidase, a key respiratory enzyme in Mycobacterium tuberculosis, offering a potential new strategy for tuberculosis therapy. nih.gov Other research has focused on 4-alkoxyquinoline derivatives as potent inhibitors of mycobacterial growth. acs.org

Neuroprotective and Antiviral Applications: A novel anilidoquinoline derivative, synthesized from a 2-methyl-quinoline precursor, has shown significant antiviral and neuroprotective effects in studies related to the Japanese encephalitis virus. nih.gov

The continued exploration of derivatives synthesized from this compound and related structures opens new avenues for the development of future drugs to address a range of diseases. rsc.org

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₁₁H₁₁NO | nih.govcymitquimica.com |

| Molecular Weight | 173.21 g/mol | nih.gov |

| CAS Number | 4939-28-0 | nih.gov |

| Appearance | Solid | biosynce.comcymitquimica.com |

| Melting Point | 143-148 °C | biosynce.com |

| Boiling Point | 337.3±27.0 °C | biosynce.com |

| Solubility | Soluble in common organic solvents (ethanol, acetone (B3395972), chloroform); insoluble in water. | biosynce.com |

| SMILES | CC1=NC2=CC=CC=C2C(=C1)CO | nih.gov |

| InChIKey | MNDWQNXETQDJMZ-UHFFFAOYSA-N | nih.govcymitquimica.com |

Table 2: Examples of Research on Derivatives and Their Biological Significance

| Derivative Class/Compound | Research Focus | Significance | Source(s) |

| 1-hydroxy-2-methylquinolin-4(1H)-one derivatives | Antitubercular Activity | Identified as new inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis, providing a starting point for developing dual chemotherapies. | nih.gov |

| 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide | Antiviral / Neuroprotective | Showed significant therapeutic efficacy against Japanese encephalitis virus in mouse models, demonstrating antiviral and antiapoptotic effects. | nih.gov |

| 4-Alkoxyquinolines | Antimycobacterial Activity | Novel derivatives demonstrated potent and selective activity against M. tuberculosis by targeting the cytochrome bc₁ complex. | acs.org |

| Hydrazine (B178648)/hydrazide quinoline derivatives | Antimalarial Activity | A specific hydrazine derivative (compound 1f) showed promising activity against Plasmodium parasites both in vitro and in vivo, comparable to the reference drug chloroquine. | nih.gov |

| 2,4-Disubstituted quinazoline (B50416) derivatives | Anticancer Activity | A lead compound (Sysu12d) was shown to down-regulate ribosomal RNA synthesis, leading to cancer cell apoptosis. | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-methylquinolin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-6-9(7-13)10-4-2-3-5-11(10)12-8/h2-6,13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDWQNXETQDJMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436148 | |

| Record name | (2-methylquinolin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4939-28-0 | |

| Record name | (2-methylquinolin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Advanced Methodologies for 2 Methylquinolin 4 Yl Methanol and Its Congeners

Classical and Contemporary Approaches to Quinoline (B57606) Ring System Construction

The synthesis of the quinoline ring has been a subject of extensive research for over a century, leading to a rich portfolio of named reactions and modern catalytic methods. mdpi.comiipseries.org These strategies offer various pathways to assemble the bicyclic heteroaromatic structure from simpler precursors.

Friedländer Condensation and its Mechanistic Variants

The Friedländer synthesis, first reported in 1882, is a cornerstone method for quinoline construction. wikipedia.orgnih.gov It involves the condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound possessing an active α-methylene group, typically catalyzed by acids or bases. jk-sci.comorganic-chemistry.org The reaction is valued for its operational simplicity and the accessibility of its starting materials. jk-sci.com

Two primary mechanistic pathways are proposed for the Friedländer condensation. wikipedia.org The first involves an initial aldol (B89426) addition between the reactants, followed by dehydration and subsequent cyclization via imine formation to yield the quinoline product. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol reaction and dehydration. wikipedia.org Various catalysts, including Brønsted acids (e.g., p-toluenesulfonic acid, trifluoroacetic acid) and Lewis acids, have been employed to facilitate the reaction. wikipedia.org Modern variations include microwave-assisted syntheses and the use of solid-supported catalysts like Amberlyst-15 or Nafion to promote environmentally benign conditions. nih.govorganic-chemistry.org

A significant variant of this approach is the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction), which utilizes isatin (B1672199) or its derivatives as the 2-aminoaryl carbonyl component. wikipedia.orgresearchgate.net In the presence of a base, the isatin ring is hydrolyzed to a keto-acid, which then condenses with another carbonyl compound to form a substituted quinoline-4-carboxylic acid. wikipedia.orgresearchgate.net This method provides a direct route to quinoline-4-carboxylic acids, which are valuable precursors for further functionalization. ijsr.netacs.org

Table 1: Comparison of Friedländer Synthesis and its Pfitzinger Variant

| Feature | Friedländer Synthesis | Pfitzinger Reaction |

|---|---|---|

| Aryl Precursor | 2-Aminoaryl aldehyde or ketone | Isatin or its derivatives |

| Reaction Partner | Compound with an active α-methylene group (ketone or aldehyde) | Carbonyl compound (ketone or aldehyde) |

| Typical Product | Substituted quinoline | Substituted quinoline-4-carboxylic acid |

| Catalyst | Acid (e.g., H₂SO₄, TFA) or Base (e.g., NaOH, pyridine) jk-sci.com | Base (e.g., KOH) wikipedia.org |

| Key Intermediate | Schiff base or Aldol adduct wikipedia.org | Keto-acid from isatin hydrolysis wikipedia.org |

Multi-Component Reactions (MCRs) for Diversification

Multi-component reactions (MCRs) have emerged as powerful and efficient tools for synthesizing complex molecular structures like quinolines in a single, convergent step. rsc.orgrsc.org These reactions offer high atom economy and allow for the rapid generation of structurally diverse compound libraries. rsc.org

The Doebner reaction is a classic three-component reaction involving an aniline (B41778), an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acid derivatives. iipseries.orgjptcp.comthieme-connect.com A closely related method is the Doebner-Miller reaction , which condenses anilines with α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com This reaction, also known as the Skraup-Doebner-Von Miller synthesis, can utilize α,β-unsaturated carbonyls generated in situ from aldehydes or ketones. iipseries.orgwikipedia.org These reactions are typically catalyzed by Brønsted or Lewis acids. wikipedia.org

Modern MCRs have expanded the scope of quinoline synthesis significantly. rsc.org For instance, copper-catalyzed MCRs of anilines, aryl ketones, and DMSO (as a carbon source) can yield 2-aryl quinolines under aerobic conditions. rsc.org Other notable MCRs for quinoline synthesis include the Povarov, Gewald, and Ugi reactions, which provide access to a wide array of substituted quinoline scaffolds. rsc.orgrsc.org

Table 2: Key Multi-Component Reactions for Quinoline Synthesis

| Reaction Name | Reactants | Typical Product |

|---|---|---|

| Doebner Reaction | Aniline, Aldehyde, Pyruvic acid | Quinoline-4-carboxylic acid iipseries.orgjptcp.com |

| Doebner-Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Substituted quinoline wikipedia.orgsynarchive.com |

| Copper-Catalyzed MCR | Aniline, Aryl ketone, DMSO | 2-Aryl quinoline rsc.org |

Cyclization Reactions and Annulation Pathways

Beyond the Friedländer and MCR approaches, a variety of other cyclization and annulation strategies are available for quinoline synthesis. These methods are often categorized by the bond disconnections made in the quinoline ring.

Classical named reactions in this category include:

Combes Synthesis : This reaction involves the acid-catalyzed cyclization of a β-amino enone, which is formed from the condensation of an arylamine and a β-diketone. wikipedia.orgdrugfuture.com It is particularly useful for preparing 2,4-disubstituted quinolines. wikipedia.orgiipseries.org

Conrad-Limpach-Knorr Synthesis : This method relies on the condensation of anilines with β-ketoesters. jptcp.compharmaguideline.com The reaction conditions determine the regiochemical outcome; lower temperatures favor the formation of 4-hydroxyquinolines (Conrad-Limpach), while higher temperatures yield 2-hydroxyquinolines (Knorr). wikipedia.org

Skraup Synthesis : One of the oldest methods, it produces quinoline itself by heating aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgpharmaguideline.com

More contemporary methods often employ transition-metal catalysis to achieve novel bond formations. mdpi.com Oxidative annulation strategies, including C–H bond activation, have become prominent. mdpi.comorganic-chemistry.org Catalysts based on rhodium, ruthenium, cobalt, and copper have been used to construct quinolines from simple anilines and various coupling partners like alkynes or ketones. mdpi.comorganic-chemistry.org Other modern approaches include the electrophilic cyclization of N-(2-alkynyl)anilines and innovative annulation strategies such as [4+2], [3+3], and even [3+1+1+1] cycloadditions to build the heterocyclic ring. nih.govnih.govorganic-chemistry.org

Directed Synthesis of (2-Methylquinolin-4-yl)methanol as a Key Intermediate

This compound is a crucial building block, and its synthesis relies on the strategic application of the aforementioned quinoline-forming reactions, followed by appropriate functional group manipulations.

Preparation of this compound via Specific Reaction Conditions

The direct synthesis of this compound is typically achieved through a two-step process: first, the construction of a quinoline ring bearing a carboxylic acid or ester at the 4-position, and second, the reduction of this functional group to the primary alcohol.

A common precursor is 2-methylquinoline-4-carboxylic acid. This compound can be readily synthesized via the Pfitzinger reaction by condensing isatin with acetone (B3395972) in the presence of a strong base. researchgate.netijsr.net Alternatively, it can be formed as a product in a variation of the Doebner reaction , where an aromatic amine is reacted with two equivalents of pyruvic acid in ethanol. sci-hub.se This latter method has been shown to be regioselective, yielding the desired 2-methylquinoline-4-carboxylic acid derivative, especially with electron-donating groups on the aniline precursor. sci-hub.se

Once the 2-methylquinoline-4-carboxylic acid or its corresponding ester is obtained, it must be reduced to form this compound. Standard reducing agents capable of converting carboxylic acids or esters to alcohols, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes, are typically employed for this transformation under anhydrous conditions.

Strategies for Precursor Synthesis in the Derivatization of the Title Compound

The synthesis of precursors for this compound is centered on forming the 2-methylquinoline-4-carbonyl skeleton. The choice of strategy often depends on the availability of starting materials.

Table 3: Synthetic Routes to 2-Methylquinoline-4-carboxylic acid Precursor

| Synthetic Route | Starting Materials | Key Features |

|---|---|---|

| Pfitzinger Reaction | Isatin, Acetone, Base (e.g., KOH) | A classical and direct method for forming the quinoline-4-carboxylic acid core. researchgate.netijsr.net |

| Doebner-type Reaction | Substituted Aniline, Pyruvic Acid (2 equiv.), Ethanol | A simple, one-pot procedure. Works well with anilines bearing electron-donating groups. sci-hub.se |

Functionalization and Derivatization Techniques Applied to the this compound Scaffold

The this compound scaffold serves as a versatile platform for a variety of functionalization and derivatization techniques. These methods enable the precise modification of the molecule to enhance its properties and explore its therapeutic potential.

Chemical Modifications at the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group of this compound is a prime site for chemical modification, particularly through etherification and esterification reactions. These transformations allow for the introduction of a wide range of functional groups, which can significantly impact the molecule's physicochemical properties and biological activity.

Etherification: The formation of an ether linkage involves the reaction of the hydroxyl group with an appropriate alkylating agent. While specific examples for this compound are not extensively detailed in the provided results, general principles of ether synthesis can be applied. For instance, a one-pot synthesis of homoallyl ethers from corresponding aldehydes has been developed using a bismuth triflate catalyst. iwu.edu This method could potentially be adapted for the etherification of this compound.

Esterification: Esterification, the reaction of an alcohol with a carboxylic acid or its derivative, is a common strategy to create prodrugs or to modify the lipophilicity of a molecule. researchgate.net The Fischer esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst, is a classic method for ester synthesis. researchgate.netyoutube.com This reaction is reversible, and to drive it towards the formation of the ester, an excess of the alcohol is often used. youtube.com Various catalysts, such as silica (B1680970) chloride and 2,2'-biphenol-derived phosphoric acid, have been shown to efficiently promote esterification. organic-chemistry.org

Table 1: Examples of Esterification Reactions

| Carboxylic Acid | Alcohol | Catalyst | Product |

| Acetic Acid | Methanol (B129727) | Sulfated Zirconia | Methyl Acetate |

| Various Carboxylic Acids | Primary Alcohols | EDCI, NaHCO3 | Corresponding Esters |

| Carboxylic Acids | Alcohols | Polymer-supported Triphenylphosphine | Methyl Esters |

| Carboxylic Acids | Alcohols | p-Dodecylbenzenesulfonic acid (DBSA) | Corresponding Esters |

This table is generated based on data from various sources discussing esterification reactions. organic-chemistry.orgresearchgate.net

Regioselective Substitution of the Quinoline Nucleus

The functionalization of the quinoline ring itself is a crucial strategy for diversifying the this compound scaffold. rsc.org Achieving regioselectivity—the ability to introduce a substituent at a specific position on the quinoline nucleus—is of paramount importance.

Recent advancements have focused on C-H bond functionalization as a powerful tool for introducing various substituents onto the quinoline core. rsc.org This approach avoids the need for pre-functionalized starting materials and offers a more direct and efficient route to novel derivatives. For instance, a metal-free method for the functionalization of C(sp3)–H bonds has been developed to synthesize quinoline derivatives from 2-methylquinolines and 2-styrylanilines. nih.gov This strategy demonstrates good functional group tolerance and can be scaled up, making it an environmentally friendly option. nih.gov

Development of Hybrid Molecules Incorporating the this compound Structure

Molecular hybridization is a contemporary strategy in medicinal chemistry that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. researchgate.net This approach aims to produce compounds with multiple mechanisms of action, potentially leading to enhanced therapeutic effects and reduced drug resistance. researchgate.net

The this compound scaffold is a valuable component in the design of such hybrid molecules. For example, novel quinoline-pyrimidine hybrid compounds have been synthesized and evaluated for their cytotoxic activity. researchgate.net The synthesis of these hybrids often involves multi-step reaction sequences, starting from functionalized quinoline precursors. The development of new chemical libraries based on quinolone-pyrazolone systems is another example of creating hybrid structures with potential biological activity. nuph.edu.ua

Green Chemistry Principles in the Synthesis of this compound Derivatives

The principles of green chemistry, which focus on designing chemical processes that are environmentally friendly, are increasingly being applied to the synthesis of quinoline derivatives. iwu.edu This includes the use of less hazardous reagents, renewable resources, and energy-efficient reaction conditions. iwu.edu

Several green synthetic methods have been reported for quinoline and its derivatives. For instance, a metal-free and efficient functionalization of C(sp3)–H bonds provides an environmentally friendly route to quinoline derivatives. nih.gov Another example is the use of bismuth chloride (BiCl3) as a catalyst in the microwave-assisted synthesis of 4-hydroxy-2-quinolone analogues, which is considered a green approach. nih.gov The use of biodegradable and recyclable choline (B1196258) hydroxide (B78521) for the synthesis of 4-aminoquinoline-2-ones also aligns with the principles of green chemistry. researchgate.net

Table 2: Green Chemistry Approaches in Quinoline Synthesis

| Synthetic Approach | Key Features | Reference |

| Metal-Free C(sp3)–H Bond Functionalization | Avoids transition metals, mild conditions, scalable | nih.gov |

| Microwave-Assisted Synthesis with BiCl3 | Rapid, environmentally friendly | nih.gov |

| Use of Choline Hydroxide | Biodegradable and recyclable catalyst, rapid reaction | researchgate.net |

This table summarizes various green chemistry strategies for the synthesis of quinoline derivatives based on available research.

Advanced Spectroscopic and Analytical Characterization in 2 Methylquinolin 4 Yl Methanol Research

Comprehensive Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (2-Methylquinolin-4-yl)methanol, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

In ¹H NMR spectroscopy, the proton signals for this compound are expected in distinct regions. The methyl (CH₃) protons typically appear as a singlet, while the methylene (B1212753) (CH₂OH) protons also produce a singlet. The hydroxyl (OH) proton signal is often broad and its chemical shift can vary. The protons on the quinoline (B57606) ring produce a complex series of signals in the aromatic region. For complex structures like quinolines, complete assignment of these aromatic protons can be challenging with 1D NMR alone, often necessitating 2D NMR experiments such as COSY to establish proton connectivity. researchgate.net

¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom in the molecule. This includes distinct signals for the methyl carbon, the hydroxymethyl carbon, and the nine unique carbons of the quinoline ring system.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (at C2) | ~ 2.7 | Singlet |

| CH₂ (at C4) | ~ 4.9 | Singlet |

| OH | Variable, broad | Singlet |

| H3 | ~ 7.3 | Singlet |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | ~ 25 |

| CH₂OH | ~ 62 |

Molecular Mass Determination and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the precise molecular weight and to study the fragmentation patterns of this compound, which helps to confirm its structure. The compound has a molecular formula of C₁₁H₁₁NO. cymitquimica.comnih.gov High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, confirming the elemental composition. rsc.org The predicted monoisotopic mass is 173.08406 Da. nih.govuni.lu

Under analysis, the molecule can be ionized to form various adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. The fragmentation pattern typically involves the loss of stable neutral molecules or radicals from the parent ion, providing further structural evidence.

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 174.09134 |

| [M+Na]⁺ | 196.07328 |

| [M+K]⁺ | 212.04722 |

| [M-H]⁻ | 172.07678 |

Data sourced from predicted values. uni.lu

Vibrational Analysis through Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation at characteristic vibrational frequencies. rsc.org

The IR spectrum of this compound is expected to show several key absorption bands. A prominent, broad band in the region of 3400–3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening caused by intermolecular hydrogen bonding. docbrown.info C-H stretching vibrations from the aromatic quinoline ring and the aliphatic methyl and methylene groups typically appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. docbrown.info The quinoline ring itself gives rise to characteristic C=C and C=N stretching vibrations in the 1600–1450 cm⁻¹ fingerprint region. A strong absorption from the C-O stretching of the primary alcohol is also expected between 1260 and 1000 cm⁻¹. docbrown.info

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3200 (broad) | O-H Stretch | Alcohol (H-bonded) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1600 - 1450 | C=C and C=N Stretch | Quinoline Ring |

Purity Assessment and Quantitative Analysis using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful chromatographic techniques used to separate, identify, and quantify the components of a mixture. nih.gov For this compound, these methods are essential for assessing its purity and for performing quantitative analysis. UPLC, which uses columns with smaller particle sizes, generally provides faster analysis times and higher resolution than traditional HPLC. nih.gov

A typical method would involve a reversed-phase column (such as a C18 column) and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. nih.gov Detection is commonly performed using a UV detector set to a wavelength where the quinoline chromophore exhibits strong absorbance. By comparing the retention time and UV spectrum of the sample peak to that of a pure reference standard, the identity and purity of the compound can be confirmed. Quantitative analysis is achieved by creating a calibration curve from standard solutions of known concentrations. mdpi.com

Table 5: Typical Parameters for UPLC Analysis

| Parameter | Description |

|---|---|

| System | Ultra-Performance Liquid Chromatography (UPLC) |

| Column | Acclaim RSLC C18 (or equivalent) |

| Mobile Phase | Gradient of Acetonitrile and water/buffer |

| Detector | Diode Array Detector (DAD) or UV Detector |

| Injection Volume | 1 - 5 µL |

Solid-State Structure Determination via X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique would provide unequivocal proof of the structure of this compound by mapping electron density to reveal precise atomic positions.

If a suitable single crystal of the compound is obtained, X-ray diffraction analysis can yield a wealth of information, including:

Bond lengths and angles: Confirming the connectivity and geometry of the molecule.

Conformation: Revealing the spatial orientation of the hydroxymethyl group relative to the quinoline ring.

Crystal packing: Showing how individual molecules arrange themselves in the crystal lattice.

Intermolecular interactions: Identifying non-covalent forces, such as hydrogen bonding between the hydroxyl group of one molecule and the nitrogen atom of a neighboring quinoline ring, which dictate the crystal structure.

While specific crystallographic data for this compound is not widely published, this technique remains the gold standard for absolute structural confirmation in the solid phase.

Structure Activity Relationship Sar and Pharmacophore Modeling of 2 Methylquinolin 4 Yl Methanol Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological activity of (2-Methylquinolin-4-yl)methanol derivatives is profoundly influenced by the type and position of substituents on the quinoline (B57606) nucleus and modifications to the 4-methanol side chain. Studies across various therapeutic areas, particularly antimalarials and anticancer agents, have revealed several key trends.

For antimalarial activity, the quinoline core often requires specific substitution patterns for optimal efficacy. The 4-methanol side chain is a critical determinant of activity. nih.gov Systematic variations of the amino alcohol side chain attached at the 4-position have been shown to produce analogues that maintain high potency against Plasmodium falciparum while potentially reducing central nervous system accumulation. nih.gov

Substitutions on the quinoline's benzene (B151609) ring also play a crucial role. For many quinoline-based antimalarials, the presence of a chloro group at the C-7 position is considered optimal for activity. pharmacy180.com Conversely, the introduction of a methyl group at the C-3 position has been found to reduce activity, while an additional methyl group at the C-8 position can abolish it entirely. pharmacy180.com The introduction of an unsaturated bond in the side chain, however, does not appear to be detrimental to the compound's antimalarial effects. pharmacy180.com

In the context of antioxidant or pro-oxidant effects, studies on related 4-hydroxyquinolines have shown that the electronic nature of substituents is critical. An electron-attracting group, such as a carboxylic acid or its ester, positioned ortho to the hydroxyl group can enhance the activity of the resulting phenoxy radical, demonstrating that the substituent's electronic influence directly modulates the compound's chemical reactivity. nih.gov

The following table summarizes the observed impact of various substitutions on the biological activity of quinoline methanol (B129727) derivatives and related quinoline compounds.

| Scaffold/Derivative | Position of Substitution | Substituent | Effect on Biological Activity | Reference |

| Quinoline Methanol | 4-position side chain | Systematic variation of diamine side chain | Maintained antimalarial potency, altered CNS accumulation | nih.gov |

| 4-Substituted Quinoline | C-7 | Chloro group | Optimal for antimalarial activity | pharmacy180.com |

| 4-Substituted Quinoline | C-3 | Methyl group | Reduced antimalarial activity | pharmacy180.com |

| 4-Substituted Quinoline | C-8 | Methyl group | Abolished antimalarial activity | pharmacy180.com |

| 4-Hydroxyquinoline | Ortho to C-4 hydroxyl | Electron-attracting group (-COOH, -COOC₂H₅) | Increased pro-oxidant activity | nih.gov |

Identification of Critical Pharmacophoric Features for Target Interaction

Pharmacophore modeling identifies the essential spatial arrangement of molecular features necessary for a molecule to interact with a specific biological target. For derivatives of this compound, several key pharmacophoric features have been identified that are crucial for their biological activity.

A fundamental pharmacophore for many quinoline derivatives includes the quinoline ring system itself, which often engages in π-stacking interactions with aromatic residues in the target's binding site, a common interaction mode for antimalarial 4-aminoquinolines binding to heme. nih.gov The nitrogen atom within the quinoline ring is a critical feature, frequently acting as a hydrogen bond acceptor. frontiersin.org

The methanol group at the C-4 position is another vital pharmacophoric element. The hydroxyl (-OH) component can serve as both a hydrogen bond donor and acceptor, allowing it to form key interactions that anchor the molecule within the target's active site. frontiersin.org For example, in a pharmacophore model for inhibitors of P. falciparum 5-aminolevulinate synthase, the oxygen of a 4-hydroxyl group on a quinolone formed a crucial hydrogen bond with an asparagine residue. frontiersin.org

A general pharmacophore model for quinoline-based compounds targeting bacterial DNA gyrase highlights the importance of hydrogen bond acceptors and hydrophobic regions. nih.gov While these models were developed for quinolones (containing a ketone at C-4), the principles underscore the importance of hydrogen bonding capability and hydrophobicity in the C-4 region of the quinoline scaffold.

The critical pharmacophoric features for this compound derivatives can be summarized as:

Aromatic Ring (Quinoline): Essential for hydrophobic and π-stacking interactions.

Hydrogen Bond Acceptor (Quinoline Nitrogen): Forms key hydrogen bonds with target residues. frontiersin.org

Hydrogen Bond Donor/Acceptor (C-4 Methanol): The hydroxyl group is crucial for anchoring the ligand in the binding pocket. frontiersin.org

Hydrophobic Features: The methyl group at C-2 and other hydrophobic substituents contribute to binding affinity.

Rational Design Principles for Optimizing Potency and Selectivity

The insights gained from SAR and pharmacophore modeling provide a clear framework for the rational design of improved this compound derivatives. The goal is to optimize interactions with the desired biological target while minimizing off-target effects.

One key strategy is molecular hybridization , where the this compound scaffold is combined with other known pharmacophores to create new hybrid entities. This approach aims to develop compounds with enhanced potency or a dual mechanism of action. researchgate.net

Another principle is the bioisosteric replacement of functional groups to fine-tune the molecule's properties. For instance, based on SAR data indicating the importance of a C-7 chloro group, designers can explore other electron-withdrawing groups at this position to modulate activity and pharmacokinetic properties. pharmacy180.com

Structure-based drug design utilizes the three-dimensional structure of the target protein to guide modifications. If the target structure is known, docking studies can predict how modifications to the this compound scaffold will affect binding affinity and orientation. This allows for the design of substituents that form additional favorable interactions, such as hydrogen bonds or hydrophobic contacts, thereby increasing potency and selectivity. For example, modeling studies can reveal close contacts between a quinoline derivative and its target, which can then be used to design new compounds with modulated activity. researchgate.net

Systematic SAR studies on linkers and substituent groups are also a cornerstone of rational design. As seen in the development of dual PI3K/HDAC inhibitors, the systematic modification of a linker connecting two pharmacophores led to compounds with significantly enhanced cellular activity and favorable pharmacokinetic profiles. nih.gov This principle is directly applicable to optimizing the side chain at the C-4 position of the quinoline methanol core.

Key rational design principles include:

Scaffold Decoration: Introduction of optimal substituents (e.g., a 7-chloro group) on the quinoline ring to maximize target engagement as predicted by SAR. pharmacy180.comyoutube.com

Side Chain Optimization: Systematic modification of the 4-methanol side chain to enhance potency, alter physical properties (like CNS penetration), and improve metabolic stability. nih.gov

Pharmacophore-Guided Design: Ensuring that any new analogue retains the critical pharmacophoric features (quinoline nitrogen, C-4 hydroxyl group, aromatic character) while introducing new groups to exploit specific pockets or interactions within the target site. frontiersin.org

Target-Specific Modeling: Employing computational tools like molecular docking and pharmacophore-based virtual screening to prioritize the synthesis of compounds with the highest predicted affinity and selectivity for the intended biological target. researchgate.netnih.gov

Computational Chemistry and in Silico Approaches in 2 Methylquinolin 4 Yl Methanol Research

Molecular Docking Studies for Ligand-Receptor Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. This method is crucial for understanding the structural basis of ligand-receptor interactions and for virtual screening of compound libraries to identify potential drug candidates.

In the context of quinoline (B57606) derivatives, molecular docking studies have been instrumental in identifying potential therapeutic targets and elucidating binding mechanisms. For instance, research on various quinoline compounds has explored their binding affinity with a range of protein targets. researchgate.netfrontiersin.org An in silico study employing inverse virtual screening identified Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity target for 2-aryl-quinoline-4-carboxylic acid derivatives. frontiersin.org Subsequent molecular docking simulations of these derivatives into the LmNMT active site revealed key binding interactions responsible for the stable complex formation. frontiersin.org

Similarly, other studies have used docking to investigate quinoline derivatives as potential inhibitors for targets such as topoisomerase-II and the IRE1 Alpha kinase, which are relevant in cancer therapy. researchgate.netresearchgate.net These studies typically analyze interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking between the quinoline scaffold and amino acid residues in the receptor's active site. For (2-Methylquinolin-4-yl)methanol, docking studies could predict its binding mode within such targets, with the hydroxyl-methyl group potentially forming critical hydrogen bonds and the quinoline ring engaging in hydrophobic and stacking interactions.

Table 1: Potential Protein Targets for Quinoline Derivatives Investigated via Molecular Docking

| Protein Target | Therapeutic Area | Key Findings from Docking Studies |

|---|---|---|

| Dehydrogenase Inhibitor | Antimalarial | Quinoline derivatives show potential as lead compounds for developing new antimalarial drugs. arabjchem.org |

| Topoisomerase-II | Anticancer | 3D QSAR models were developed based on docking of 29 quinoline compounds, guiding the design of more potent inhibitors. researchgate.net |

| IRE1 Alpha Kinase | Anticancer | A novel series of quinoline derivatives showed good interaction with the active site of this protein. researchgate.net |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. By calculating the electron density, DFT can provide valuable insights into various molecular properties without the need for empirical data.

For quinoline and its derivatives, DFT calculations are frequently employed to understand their fundamental chemical characteristics. arabjchem.org Studies have used DFT to optimize the molecular geometry and calculate quantum-molecular descriptors. arabjchem.org Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. arabjchem.org

Other calculated properties, such as the molecular electrostatic potential (MEP) surface, help visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. arabjchem.org For this compound, the MEP would likely show a negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, indicating these as potential sites for hydrogen bonding or interaction with electrophiles. NBO (Natural Bond Orbital) analysis can further reveal hyper-conjugative interactions within the molecule. arabjchem.org

Table 2: Key Molecular Properties of Quinoline Derivatives from DFT Calculations

| Property | Significance |

|---|---|

| HOMO Energy | Relates to the ability to donate an electron (ionization potential). arabjchem.org |

| LUMO Energy | Relates to the ability to accept an electron (electron affinity). arabjchem.org |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. arabjchem.org |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, predicting sites for intermolecular interactions. arabjchem.org |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time. This technique is invaluable for studying the conformational flexibility of ligands, the stability of ligand-receptor complexes, and the influence of solvent on molecular behavior.

In research involving quinoline derivatives, MD simulations are often performed as a follow-up to molecular docking to validate the stability of the predicted binding poses. frontiersin.org For example, a study on quinoline derivatives targeting LmNMT used MD simulations to assess the dynamic behavior of the protein-ligand complexes. frontiersin.org By analyzing the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation period, researchers confirmed that the compounds remained stably bound within the active site. frontiersin.org

Furthermore, Root Mean Square Fluctuation (RMSF) analysis can pinpoint which parts of the protein and ligand are flexible or rigid. frontiersin.org For this compound, MD simulations could be used to explore its conformational preferences in solution and to understand how it adapts its shape upon binding to a receptor. The simulations can also model the interactions with surrounding water molecules, providing insights into its solubility and the role of the solvent in the binding process. arabjchem.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. By identifying key structural features (descriptors) that influence activity, QSAR models can predict the potency of new, untested compounds.

For quinoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. researchgate.net One study developed CoMFA and CoMSIA models for a series of 29 quinoline compounds with inhibitory activity against topoisomerase-II. researchgate.net These models generate 3D contour maps that highlight regions where modifications to the molecular structure would likely enhance or diminish biological activity. For example, the maps might indicate that adding a bulky group in one region (steric field) or an electronegative group in another (electrostatic field) would be beneficial for potency. Such models serve as a powerful guide for the rational design of new derivatives of this compound with improved therapeutic activity. researchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiles

Before a compound can become a viable drug, it must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico ADMET prediction tools are widely used in the early stages of drug discovery to filter out compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity. nih.govmdpi.com

For this compound, various ADMET properties can be predicted using computational models and servers. frontiersin.orgresearchgate.net These predictions are based on the compound's structure and physicochemical properties, such as molecular weight, lipophilicity (XLogP3), and the number of hydrogen bond donors and acceptors. nih.gov

Absorption: Parameters like Caco-2 cell permeability (predicting intestinal absorption) and P-glycoprotein (P-gp) substrate or inhibitor status are crucial. mdpi.com

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding.

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: Properties related to renal clearance can be estimated.

Toxicity: A range of toxicological endpoints can be assessed, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. mdpi.com

The PubChem database provides some computed properties and GHS hazard classifications for this compound, indicating it may be harmful if swallowed and cause skin and eye irritation. nih.gov More detailed in silico profiling would provide a comprehensive preclinical assessment of its drug-likeness. mdpi.com

Table 3: Predicted Physicochemical and ADMET Properties for this compound

| Property | Predicted Value/Classification | Source |

|---|---|---|

| Molecular Formula | C11H11NO | nih.gov |

| Molecular Weight | 173.21 g/mol | nih.gov |

| XLogP3-AA (Lipophilicity) | 1.7 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Polar Surface Area | 33.1 Ų | nih.gov |

Future Directions and Emerging Research Avenues for 2 Methylquinolin 4 Yl Methanol

Development of Multifunctional Therapeutic Agents

The structural versatility of the quinoline (B57606) ring allows for the design of hybrid molecules that can act on multiple biological targets simultaneously, a key strategy in treating complex diseases like cancer or infections. Quinoline derivatives have a well-documented history of diverse pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antimalarial, and antioxidant activities. ontosight.airsc.orgijpsjournal.combenthamscience.com

Future research can leverage this by using (2-Methylquinolin-4-yl)methanol as a central scaffold to develop multifunctional therapeutic agents. By strategically modifying its structure, chemists can integrate different pharmacophores to create a single molecule with a synergistic or additive therapeutic profile. For instance, a derivative could be designed to possess both cytotoxic properties to kill cancer cells and anti-inflammatory effects to mitigate tumor-associated inflammation. researchgate.net Similarly, combining antimicrobial and anti-inflammatory functionalities could lead to more effective treatments for infectious diseases where the host's inflammatory response causes significant damage. The quinoline framework has been successfully used to create agents that induce apoptosis (programmed cell death) in cancer cells, and this capability could be combined with other mechanisms, such as inhibiting enzymes crucial for tumor growth. rsc.orgnih.gov

Application in Targeted Drug Delivery Systems

A significant challenge in therapy is delivering a drug specifically to diseased cells or tissues, thereby increasing efficacy and reducing systemic side effects. nih.gov The this compound molecule is a suitable candidate for integration into targeted drug delivery systems. Its hydroxymethyl (-CH2OH) group provides a reactive site for chemical conjugation. nih.govcymitquimica.com

This functional handle can be used to attach the quinoline molecule to various targeting ligands, such as antibodies, peptides, aptamers, or folic acid, which can recognize and bind to receptors that are overexpressed on the surface of cancer cells or other pathological cells. nih.gov This approach would ensure that the therapeutic action of the quinoline derivative is concentrated at the site of disease. Furthermore, this compound or its derivatives could be incorporated into larger nanocarrier systems, such as liposomes or polymeric nanoparticles. These systems can be engineered to release the drug in response to specific stimuli present in the target environment, such as a change in pH or the presence of certain enzymes, offering another layer of targeting and control.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

In the context of this compound, AI and ML algorithms can be employed in several ways:

Predictive Modeling : ML models can be trained on large datasets of existing quinoline derivatives to predict the biological activity, toxicity, and pharmacokinetic properties of novel, virtual analogues of this compound. nih.govtoxicology.org This allows researchers to prioritize the synthesis of only the most promising compounds, saving significant time and resources. acs.org

Generative Models : AI, particularly through generative adversarial networks (GANs), can design entirely new quinoline-based molecules with desired drug-like properties. azoai.com A model could be trained to generate novel structures based on the this compound core that are optimized for binding to a specific biological target. azoai.commdpi.com

Reaction Prediction : Machine learning can predict the regioselectivity of chemical reactions, helping chemists to devise efficient synthetic routes for creating new derivatives. researchgate.netdoaj.org This is crucial for systematically exploring how different substitutions on the quinoline ring affect its activity.

By leveraging AI, researchers can more effectively navigate the complex structure-activity relationships of quinoline compounds to rapidly develop optimized leads from the this compound template. acs.orgnih.gov

Exploration of Novel Biological Targets

While quinoline derivatives are known to act on established targets like DNA topoisomerases and tubulin, the full spectrum of their biological interactions is likely much broader. nih.govnih.gov A key future direction for this compound is the systematic exploration for novel biological targets to uncover new therapeutic applications.

High-throughput screening (HTS) campaigns can be conducted to test this compound and a library of its derivatives against large panels of proteins, such as kinases, proteases, and bromodomains. nih.gov Kinases, in particular, are a major class of drug targets in oncology, and quinazoline-based kinase inhibitors are already in clinical use. nih.gov Screening could reveal unexpected inhibitory activity against a kinase implicated in a disease for which there are currently no effective treatments.

Furthermore, phenotypic screening, where compounds are tested for their effect on cell behavior without a preconceived target, could identify novel activities for this compound derivatives. For example, a screen might reveal a compound that selectively kills a drug-resistant cancer cell line or prevents the migration of metastatic cells. nih.gov Subsequent "target deconvolution" studies, often aided by proteomics and genomics, can then identify the specific molecular target responsible for the observed effect, opening up new avenues for drug development. nih.gov

Q & A

Q. What are the optimal synthetic routes for (2-Methylquinolin-4-yl)methanol, and how can reaction yields be improved?

- Methodological Answer : The compound is commonly synthesized via alkylation of pre-functionalized quinoline precursors. For example, alkylation of this compound with 2-fluoroethyl bromide under basic conditions (e.g., NaH or K₂CO₃ in DMF) yields derivatives like 4-((2-fluoroethoxy)methyl)-2-methylquinoline with moderate to high yields (60–71%) . Reduction of ester intermediates (e.g., methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate) using borohydride reagents (KBH₄/MgCl₂) in THF under reflux achieves ~90% yield after purification via column chromatography and recrystallization . Key optimization factors include:

- Temperature control during reduction to avoid side reactions.

- Use of anhydrous solvents to prevent hydrolysis.

- Post-reaction quenching with methanol to stabilize intermediates.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) resolves methyl, hydroxyl, and aromatic proton signals. For example, the hydroxyl proton typically appears as a broad singlet (~1.5–2.5 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction using SHELXTL or SHELXL97 software confirms molecular geometry and intermolecular interactions (e.g., O–H⋯O/N hydrogen bonds). Asymmetric unit analysis reveals dihedral angles between aromatic rings (e.g., 65–76° for quinoline-cyclopropane systems) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 174.20 for C₁₁H₁₁NO).

Q. How can researchers achieve high-purity this compound for biological assays?

- Methodological Answer :

- Purification : Use silica gel column chromatography with ethyl acetate/hexane gradients (e.g., 20–50% ethyl acetate) to separate polar impurities.

- Recrystallization : Dissolve crude product in hot ethanol, then slowly cool to −20°C to isolate crystals. Purity >95% is achievable via repeated crystallization .

- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved for this compound derivatives?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

- Refinement Strategies : In SHELXL97, apply TWIN/BASF commands for twinned crystals and PART/SUMP restraints for disordered atoms .

- Hydrogen Bond Analysis : Identify stabilizing interactions (e.g., O–H⋯N, C–H⋯O) using Mercury software. For example, intermolecular O–H⋯O bonds (2.6–2.8 Å) stabilize packing in asymmetric units .

Q. What computational approaches are suitable for modeling the reactivity and supramolecular assembly of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps).

- Molecular Dynamics (MD) : Simulate solvent-solute interactions in explicit methanol/water using GROMACS.

- Docking Studies : For biological applications, dock the compound into enzyme active sites (e.g., PDE10A) using AutoDock Vina with flexible side chains .

Q. How should researchers address conflicting bioactivity data in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.

- Control Experiments : Include positive/negative controls (e.g., known PDE10A inhibitors) to validate assay conditions .

- Statistical Analysis : Apply ANOVA or Tukey’s test to assess significance (p < 0.05). For outliers, re-examine synthetic batches for purity or stereochemical inconsistencies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.